

# Zinc Bisglycinate Demonstrates Superior Bioavailability Over Zinc Oxide

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## Compound of Interest

Compound Name: Glyzinc

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A comprehensive review of scientific literature indicates that zinc bisglycinate, a chelated form of zinc, is more readily absorbed by the body and exhibits significantly higher bioavailability compared to the inorganic salt, zinc oxide. This heightened bioavailability is crucial for researchers, scientists, and drug development professionals in the formulation of more effective zinc supplements and therapeutic agents. The enhanced absorption of zinc bisglycinate is attributed to its chemical structure, where zinc is bound to two glycine molecules. This chelation protects the zinc from dietary inhibitors and facilitates its transport across the intestinal wall.<sup>[1][2][3][4]</sup>

A narrative review of clinical studies concluded that organic forms of zinc, such as zinc glycinate (bisglycinate), are better absorbed than inorganic forms like zinc oxide.<sup>[5][6]</sup> While direct comparative studies focusing solely on zinc bisglycinate versus zinc oxide are not as prevalent in the readily available literature, the collective evidence from studies comparing these forms to other zinc salts like zinc gluconate and zinc citrate strongly supports the superior bioavailability of the bisglycinate form.

For instance, a randomized, crossover study in healthy adult volunteers demonstrated that the fractional absorption of zinc from zinc citrate (61.3%) and zinc gluconate (60.9%) was significantly higher than from zinc oxide (49.9%).<sup>[5]</sup> Another study found that plasma zinc levels were significantly higher after supplementation with zinc gluconate compared to zinc oxide.<sup>[5]</sup> Given that multiple studies have shown zinc bisglycinate to be more bioavailable than zinc gluconate, it can be inferred that zinc bisglycinate would also demonstrate superior

bioavailability to zinc oxide.[\[4\]](#)[\[5\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) In one study, zinc bisglycinate was found to have a 43.4% higher bioavailability than zinc gluconate.[\[4\]](#)[\[5\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

## Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters from a key study comparing zinc bisglycinate to zinc gluconate. The data underscores the superior absorption of the bisglycinate form.

Pharmacokinetic Parameter	Zinc Bisglycinate (Test)	Zinc Gluconate (Reference)	% Increase with Bisglycinate
Cmax (µg/dL)	255.3 ± 46.5	180.5 ± 36.2	41.4%
AUCt (µg·h/dL)	884.9 ± 165.7	621.2 ± 138.4	42.4%
AUCinf (µg·h/dL)	942.7 ± 172.9	684.8 ± 145.3	37.6%
Tmax (h)	2.13 ± 0.48	2.25 ± 0.51	-

Data sourced from  
Gandia et al., 2007.[\[4\]](#)

The following table presents data from a study comparing zinc citrate, zinc gluconate, and zinc oxide. This data, when considered with the findings on zinc bisglycinate's superiority over zinc gluconate, further supports the higher bioavailability of chelated zinc forms over zinc oxide.

Zinc Formulation	Median Fractional Zinc Absorption (%)
Zinc Citrate	61.3%
Zinc Gluconate	60.9%
Zinc Oxide	49.9%

Data sourced from Wegmüller et al., 2014.[\[5\]](#)

## Experimental Protocols

The methodologies employed in the cited bioavailability studies are crucial for the interpretation of the presented data.

#### Study Design for Zinc Bisglycinate vs. Zinc Gluconate Comparison:

A randomized, crossover study was conducted with twelve healthy female volunteers.<sup>[4][8][9][11]</sup> Each participant received a single oral dose of 15 mg of elemental zinc as either zinc bisglycinate or zinc gluconate.<sup>[4][8][9]</sup> A washout period of seven days separated the two treatment phases.<sup>[8][9]</sup> Blood samples were collected at various time points to determine serum zinc concentrations.<sup>[12]</sup>

#### Analytical Method:

Serum zinc concentrations were quantified using a validated inductively coupled plasma optical emission spectrometry (ICP-OES) method.<sup>[8][9]</sup>

#### Pharmacokinetic Analysis:

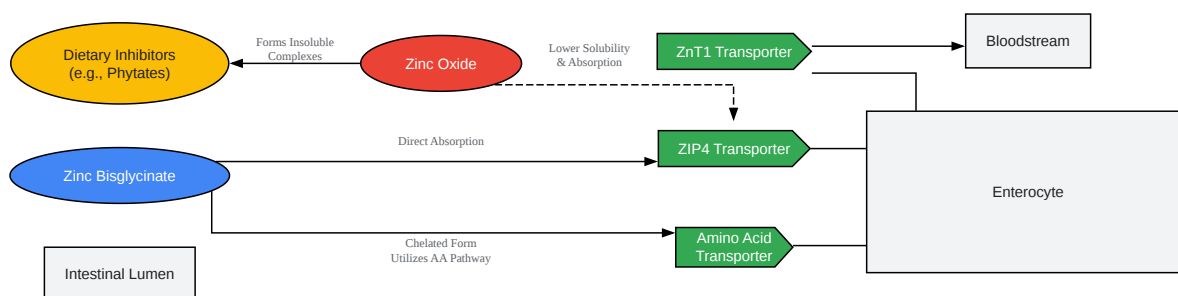
The key pharmacokinetic parameters, including maximum serum concentration (C<sub>max</sub>), time to reach maximum concentration (T<sub>max</sub>), and area under the curve (AUC), were calculated for each zinc formulation for every participant.<sup>[8][9][12]</sup> Statistical comparisons were made to determine the relative bioavailability.<sup>[8][9]</sup>

#### Study Design for Zinc Citrate vs. Zinc Gluconate vs. Zinc Oxide Comparison:

This study also utilized a crossover design with 15 healthy adult subjects.<sup>[12]</sup> Participants received 10 mg of elemental zinc from each of the three different zinc salts.<sup>[12]</sup> The primary outcome measure was the median fractional absorption of zinc from each formulation.<sup>[12]</sup>

## Intestinal Zinc Absorption Pathway

The absorption of zinc primarily occurs in the small intestine, particularly the duodenum and jejunum.<sup>[5][12]</sup> It is a carrier-mediated process involving zinc transporters.<sup>[12]</sup> The chelated structure of zinc bisglycinate is thought to enhance its absorption by utilizing amino acid transporters, in addition to the typical zinc transporters, and by protecting the zinc ion from forming insoluble complexes with dietary inhibitors like phytates.<sup>[13]</sup>

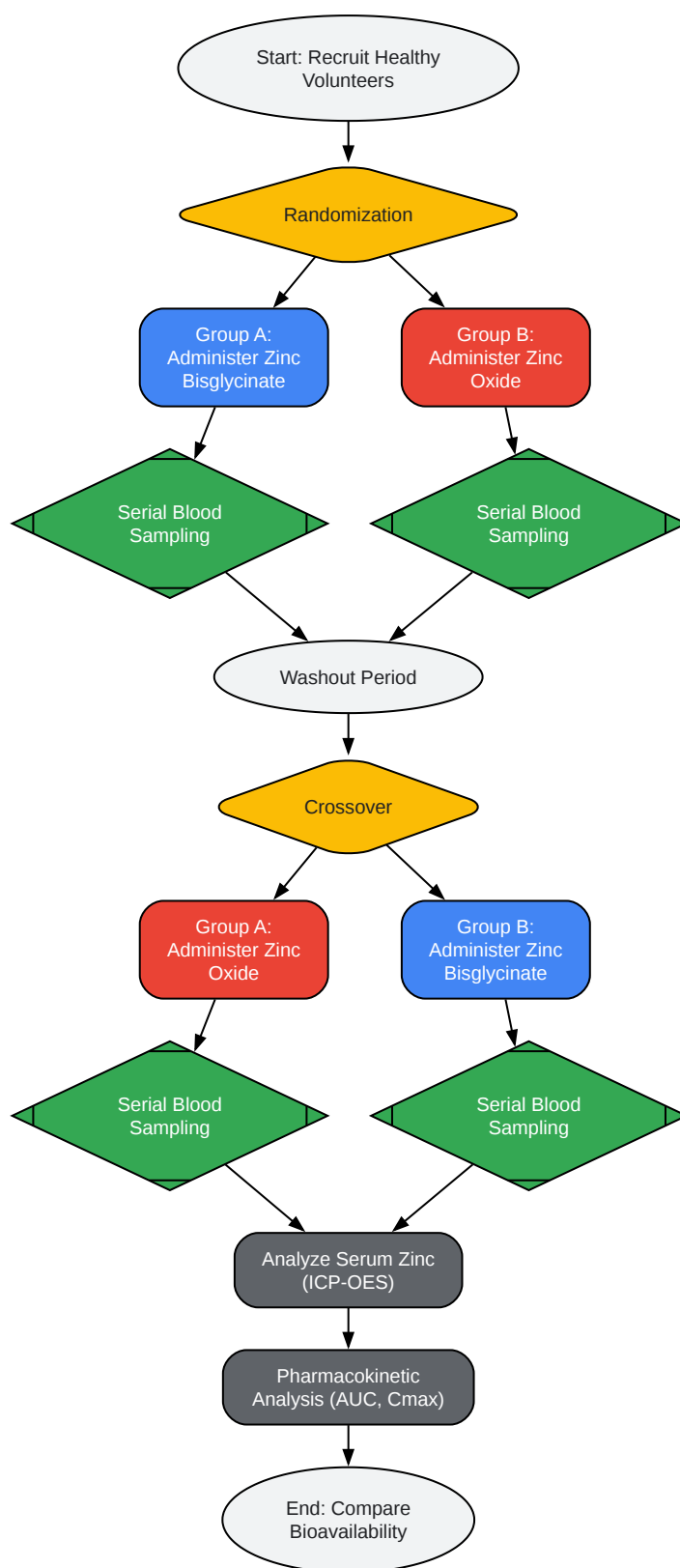


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Caption: Intestinal absorption pathways of zinc bisglycinate vs. zinc oxide.

## Experimental Workflow for a Bioavailability Study

The following diagram illustrates a typical workflow for a clinical trial designed to compare the bioavailability of different zinc formulations.



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Caption: Workflow for a crossover bioavailability study.

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- To cite this document: BenchChem. [Zinc Bisglycinate Demonstrates Superior Bioavailability Over Zinc Oxide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10825972#comparative-bioavailability-of-zinc-bisglycinate-and-zinc-oxide]

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